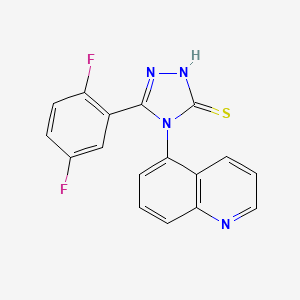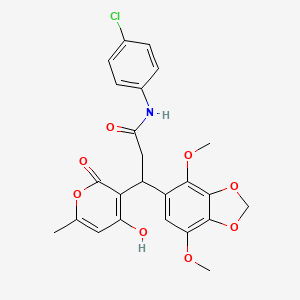![molecular formula C15H14N2O3 B14943748 4-[(4-methoxyphenyl)amino]-6-methylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B14943748.png)
4-[(4-methoxyphenyl)amino]-6-methylfuro[3,4-c]pyridin-3(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-METHOXYANILINO)-6-METHYLFURO[3,4-C]PYRIDIN-3(1H)-ONE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyaniline group and a furo[3,4-c]pyridinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-METHOXYANILINO)-6-METHYLFURO[3,4-C]PYRIDIN-3(1H)-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyaniline with a suitable furo[3,4-c]pyridinone precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(4-METHOXYANILINO)-6-METHYLFURO[3,4-C]PYRIDIN-3(1H)-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-(4-METHOXYANILINO)-6-METHYLFURO[3,4-C]PYRIDIN-3(1H)-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-METHOXYANILINO)-6-METHYLFURO[3,4-C]PYRIDIN-3(1H)-ONE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[2-({4-[3-(ANILINO)-4-OXO-4,5,6,7-TETRAHYDRO-1H-PYRROLO[3,2-C]PYRIDIN-2-YL]PYRIDIN-3-YL}OXY)ETHYL]PROP-2-ENAMIDE: This compound shares structural similarities and is studied for its potential as an EGFR inhibitor for cancer treatment.
N-(4-Methoxybenzylidene)-4-methoxyaniline: Another related compound with similar functional groups.
Uniqueness
4-(4-METHOXYANILINO)-6-METHYLFURO[3,4-C]PYRIDIN-3(1H)-ONE is unique due to its specific combination of functional groups and its potential applications across various fields. Its ability to undergo diverse chemical reactions and its promising biological activities make it a compound of significant interest.
Properties
Molecular Formula |
C15H14N2O3 |
|---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
4-(4-methoxyanilino)-6-methyl-1H-furo[3,4-c]pyridin-3-one |
InChI |
InChI=1S/C15H14N2O3/c1-9-7-10-8-20-15(18)13(10)14(16-9)17-11-3-5-12(19-2)6-4-11/h3-7H,8H2,1-2H3,(H,16,17) |
InChI Key |
RMJWUKOUQOTENI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=N1)NC3=CC=C(C=C3)OC)C(=O)OC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(2-chlorophenoxy)ethyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole](/img/structure/B14943665.png)
![5-amino-3-(phenylamino)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B14943670.png)
![3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-[2-(pyrrolidin-1-yl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14943685.png)

![3-(2-chlorophenyl)-6-(4-chlorophenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B14943694.png)
![Methyl [1-(3,4-dimethoxybenzyl)piperidin-4-yl]acetate](/img/structure/B14943697.png)
![4-(2-fluorophenyl)-5-{[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B14943702.png)
![1-(2-chlorobenzyl)-6-cyclopentyl-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B14943707.png)
![ethyl 6-amino-5-cyano-13-(4-methoxyphenyl)-11-methyl-3,4,7,8,10-pentazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-12-carboxylate](/img/structure/B14943709.png)
![3-(4-methylphenyl)-6-(naphthalen-2-yl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B14943716.png)
![1,4-Bis(4-bromophenyl)-N~2~-(3-chlorophenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carboxamide](/img/structure/B14943722.png)
![methyl 3-(6-{[(4-chlorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)propanoate](/img/structure/B14943736.png)

![N-[4-acetyl-1-cyclohexyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-3-methylbutanamide](/img/structure/B14943741.png)
